![molecular formula C22H30N4O3 B2534356 N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049478-51-4](/img/structure/B2534356.png)
N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure Analysis
Research on neutral complexes containing GaGa bonds, such as in the study by Beamish et al. (1985), involves the preparation of complexes with morpholine and other ligands, underscoring the importance of synthesis and structural analysis in understanding molecular interactions (Beamish et al., 1985).
Dye Synthesis and Spectral Analysis
Yelenich et al. (2016) explored the synthesis of dyes, including the use of pyridine and 4-methylpyridine, leading to new biscyanine dyes. This research highlights the potential for creating novel compounds with specific spectral properties, which could be relevant for applications in materials science and sensor technology (Yelenich et al., 2016).
Novel Synthetic Methodologies
Mamedov et al. (2016) developed a novel synthetic approach for the synthesis of di- and mono-oxalamides, demonstrating innovative pathways in organic synthesis that could be applicable to the synthesis of complex molecules like "N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide" (Mamedov et al., 2016).
Catalytic Properties and Applications
Peng (2017) investigated oxidovanadium(V) complexes with Schiff bases, including morpholine derivatives, for the oxidation of olefins. This study illustrates the application of complex molecules in catalysis, potentially offering pathways for chemical transformations relevant to pharmaceutical and industrial chemistry (Peng, 2017).
properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-16(2)17-6-8-18(9-7-17)24-22(28)21(27)23-15-20(19-5-4-10-25(19)3)26-11-13-29-14-12-26/h4-10,16,20H,11-15H2,1-3H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXRAPCAHQXWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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